molecular formula C12H13NO2 B047791 Ethyl 3-cyano-3-phenylpropanoate CAS No. 14025-83-3

Ethyl 3-cyano-3-phenylpropanoate

Cat. No.: B047791
CAS No.: 14025-83-3
M. Wt: 203.24 g/mol
InChI Key: HJKJXWMIISKYGB-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-3-phenylpropanoate is an organic compound with the molecular formula C12H13NO2. It is a nitrile ester that features a cyano group and a phenyl group attached to a propanoate backbone. This compound is of interest due to its versatile reactivity and applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-3-phenylpropanoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts, such as deep eutectic solvents, is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3-cyano-3-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the production of fine chemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of ethyl 3-cyano-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-cyano-2-oxo-3-phenylpropanoate
  • Ethyl 3-cyano-3,3-diphenylpropanoate
  • Ethyl 3-cyano-3-(4-methoxyphenyl)propanoate

Uniqueness

Ethyl 3-cyano-3-phenylpropanoate is unique due to its specific structural features, such as the presence of both a cyano group and a phenyl group on the propanoate backbone. This combination imparts distinct reactivity and properties, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

ethyl 3-cyano-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-15-12(14)8-11(9-13)10-6-4-3-5-7-10/h3-7,11H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKJXWMIISKYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 64 g (257.8 mmol) of diethyl benzylidenepropanedioate and 17 g (261 mmol) of potassium cyanide in 750 mL of EtOH and 75 mL of water is heated for 18 hours at 60° C. The medium is then concentrated under reduced pressure and taken up in 500 mL of brine and then extracted with Et2O (2×500 mL). The organic phases are dried over Na2SO4, filtered and then concentrated under reduced pressure. 43.5 g of ethyl 3-cyano-3-phenylpropanoate are obtained in the form of a solid, which is used without further purification in the following step.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

120 g of benzalmalonic acid diethyl ester, 33.6 g of potassium cyanide, 1600 cc of ethanol and 160 cc of water are stirred at a bath temperature of 60° for 12 to 14 hours. The reaction mixture is then cooled with ice water, the potassium bicarbonate which crystallizes is filtered off, the filtrate is made neutral with about 15 cc of 1 N hydrochloric acid, air is passed through the solution with a water jet vacuum pump for 1 hour, the solvent is distilled off on a rotary evaporator, 100 cc of water are added to the oily residue, and extraction is effected 6 times with 250 cc amounts of ether. The 3-cyano-3-phenyl-propionic acid ethyl ester, obtained after distilling off the ether, is purified by vacuum distillation. B.P. 125°-130°/0.15 mm Hg.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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